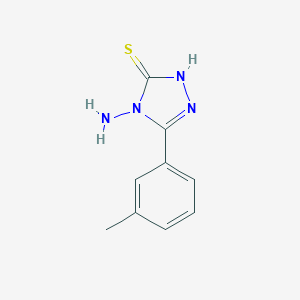

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Introduction and Background

Chemical Classification and Nomenclature

4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole family, characterized by a five-membered ring containing three nitrogen atoms and a sulfur substituent. Key structural features include:

- Core structure : 1,2,4-Triazole ring with a 3-thiol group.

- Substituents :

- 4-Amino group : Enhances hydrogen-bonding capacity.

- 5-(3-Methylphenyl) group : Introduces aromaticity and steric effects.

The IUPAC name is This compound , with synonyms including 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol and MFCD01064446 . The molecular formula is C₉H₁₀N₄S , and the molecular weight is 206.27 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.27 g/mol | |

| Melting Point | 162°C | |

| Density | 1.42 ± 0.1 g/cm³ | |

| Log P (Predicted) | ~2.0 (estimated) |

Historical Context of 1,2,4-Triazole Development

The 1,2,4-triazole scaffold was first synthesized in 1885 by Bladin. Initially explored for its chemical reactivity, its pharmacological significance emerged in the mid-20th century with the discovery of antifungal agents like fluconazole and itraconazole. Recent advances in synthetic chemistry have expanded its applications to anticancer, antimicrobial, and material science domains.

Significance in Heterocyclic Chemistry

1,2,4-Triazoles are privileged scaffolds due to:

- Stability : Resistance to hydrolysis and thermal degradation.

- Biological Interactions :

- Hydrogen bonding : Amino and thiol groups enable receptor binding.

Properties

IUPAC Name |

4-amino-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-6-3-2-4-7(5-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNCIEVZGZDKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359440 | |

| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105576-60-1 | |

| Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base to yield the desired triazole compound . The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of strong acids or bases and appropriate catalysts.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, substituted aromatic compounds, and various amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Research has demonstrated that 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol exhibits antifungal properties. It acts by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole, making it a candidate for further development in antifungal therapies.

Anticancer Potential

Studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation, although detailed studies are needed to elucidate these pathways fully.

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide in agricultural settings. Its efficacy against various plant pathogens suggests that it could be developed into a novel fungicide formulation. Field trials have indicated promising results in controlling diseases in crops, particularly those caused by fungal pathogens resistant to existing treatments.

Materials Science

Corrosion Inhibitors

In materials science, this compound has been studied for its potential as a corrosion inhibitor. Its thiol group provides strong adsorption onto metal surfaces, forming a protective layer that mitigates corrosion. Laboratory tests have shown significant reductions in corrosion rates for metals exposed to aggressive environments when treated with this compound.

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and induce oxidative stress by generating reactive oxygen species. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating Groups : The methyl group in the target compound improves antioxidant activity compared to nitro-substituted analogs (e.g., 4-nitrophenyl) by stabilizing radical intermediates .

- Heteroaromatic Substituents : Pyridyl or thiazolyl groups (e.g., in AP) enhance coordination with transition metals, enabling applications in catalysis and materials science .

- Halogenated Derivatives : Fluorine or bromine substituents (e.g., in and ) improve lipophilicity and target binding in antimicrobial and anti-tubercular agents .

Antioxidant Activity

- Target Compound vs. AT and AP: In DPPH• and ABTS•+ assays, electron-donating groups (e.g., -CH₃ in the target) show superior radical scavenging compared to electron-withdrawing groups (e.g., -NO₂). The methyl group enhances hydrogen atom transfer efficiency .

- Schiff Base Derivatives : Condensation with aldehydes (e.g., 3-fluorobenzaldehyde) further modulates activity. For example, Schiff bases of the target compound exhibit improved solubility and bioavailability .

Antimicrobial and Anti-Tubercular Activity

- Methyl Disulfide Derivatives: Thiol groups in analogs like 4-amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol are converted to methyl disulfides, enhancing antibacterial potency against Gram-positive pathogens .

- Anti-Tubercular Potential: The target’s Schiff base derivative (4-fluoro-3-phenoxyphenyl) shows promising binding to Mycobacterium tuberculosis enoyl-ACP reductase, with IC₅₀ values comparable to first-line drugs .

Corrosion Inhibition

Schiff Base Formation

The amino group at position 4 readily reacts with aldehydes to form Schiff bases, a feature shared across triazole-3-thiol analogs. For example:

Biological Activity

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H10N4S

- Molecular Weight : 198.26 g/mol

- CAS Number : 61019-27-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast Cancer) | 12.5 |

| Compound B | IGR39 (Melanoma) | 10.0 |

| Compound C | Panc-1 (Pancreatic Carcinoma) | 15.0 |

In particular, the compound demonstrated selective cytotoxicity towards melanoma cells compared to normal cells, indicating a promising therapeutic index for cancer treatment .

Diuretic Activity

Research has also investigated the diuretic effects of triazole derivatives. In a study involving various synthesized compounds, it was found that certain derivatives exhibited both diuretic and antidiuretic effects. The introduction of specific substituents enhanced the diuretic activity significantly:

| Substituent | Diuretic Activity |

|---|---|

| 3-Methylphenyl | Moderate to High |

| 4-Methoxybenzyl | High |

| 2-Chloro-6-fluorobenzyl | Moderate |

The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups at specific positions on the aromatic ring improved diuretic efficacy .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Signaling Pathways : It may influence key signaling pathways related to cell survival and proliferation.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced melanoma treated with a triazole derivative showed a significant reduction in tumor size after eight weeks of treatment.

- Case Study 2 : In a preclinical model for kidney function assessment, a derivative exhibited enhanced urine output and effective electrolyte balance restoration in subjects with induced renal impairment.

Q & A

Q. Methodology :

- Variable substituents : Introduce functional groups (e.g., hydroxybenzylidene, fluorobenzylidene) to the triazole-thiol core and compare DPPH radical scavenging efficacy .

- Concentration gradients : Test activity across concentrations (e.g., 10⁻³ M to 10⁻⁶ M) to establish dose-response curves .

- Controls : Use ascorbic acid or Trolox as positive controls. Include solvent-only blanks to normalize absorbance readings .

Key Insight : Substituents with electron-donating groups (e.g., 2-hydroxybenzylidene) enhance activity, while electron-withdrawing groups (e.g., 4-fluorobenzylidene) may reduce efficacy .

Advanced: How can contradictions in reported coordination geometries of metal complexes be resolved?

Example : Copper(II) complexes are proposed as square planar in some studies but tetrahedral in others .

Strategies :

- X-ray crystallography : Provides definitive geometry via bond angles and ligand arrangement .

- Magnetic susceptibility : Square planar Cu(II) complexes are typically diamagnetic, while tetrahedral geometries exhibit paramagnetism .

- Computational modeling : DFT calculations predict stability of different geometries based on ligand field parameters .

Basic: What are the applications of this compound in coordination chemistry?

It acts as a polydentate ligand, coordinating via sulfur (thiol) and nitrogen (amino, triazole) atoms. Applications include:

- Catalysis: Transition metal complexes (Ni, Cu, Zn) show potential in redox reactions .

- Material science: Luminescent properties in cadmium complexes .

- Biomedical research: Antioxidant or antimicrobial activity in functionalized derivatives .

Advanced: How do solvent and reaction conditions influence the synthesis of S-alkyl derivatives?

Q. Optimization Factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yield compared to conventional heating .

- Base selection : Alkali carbonates (e.g., K₂CO₃) facilitate deprotonation of the thiol group for efficient alkylation .

Advanced: What electrochemical methods are suitable for studying thiol-containing triazole derivatives?

Q. Approaches :

- Cyclic voltammetry : Measures redox potentials of the thiol group and metal complexes .

- Electrochemical impedance spectroscopy (EIS) : Evaluates charge-transfer resistance in sensor applications (e.g., sulfhydryl compound detection) .

Basic: How is the purity of synthesized derivatives validated?

- Chromatography : HPLC or TLC monitors reaction progress and purity .

- Mass spectrometry (LC-MS) : Confirms molecular ion peaks and fragmentation patterns .

- Melting point analysis : Sharp, consistent values indicate high purity .

Advanced: How can computational methods predict biological activity?

Q. Tools :

- Molecular docking : Simulates ligand-receptor interactions (e.g., with antioxidant enzymes or microbial targets) .

- ADME/Tox profiling : Predicts pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .

- QSAR models : Correlates substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Advanced: What challenges arise in scaling up synthesis for industrial research?

Q. Key Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.